molecular formula C18H21ClN4O2S B2661614 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 941886-74-4

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No.: B2661614
CAS No.: 941886-74-4
M. Wt: 392.9
InChI Key: ZDDVALUWAZLPGR-UHFFFAOYSA-N
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Description

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 942010-90-4) is a chemical compound with a molecular formula of C18H21ClN4O2S and a molecular weight of 392.90 g/mol . This urea-thiazole derivative is provided for research purposes. Compounds featuring the aryl urea pharmacophore are of significant interest in medicinal chemistry and chemical biology research . Specifically, structurally related aryl urea derivatives have been investigated as potent and selective negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor (CB1R) . Such compounds have shown promise in preclinical research for attenuating the reinstatement of cocaine-seeking behavior, highlighting their potential in studying addiction pathways . The molecular structure of this compound, which includes an azepane ring and a chlorophenyl urea moiety, is characteristic of scaffolds designed to interact with specific biological targets. Researchers can utilize this compound in various biochemical and pharmacological assays to explore its mechanism of action and selectivity. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-10-4-2-3-5-11-23)26-18(20-12)22-17(25)21-14-8-6-13(19)7-9-14/h6-9H,2-5,10-11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVALUWAZLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SARs), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21ClN4O2SC_{18}H_{21}ClN_{4}O_{2}S, with a molecular weight of approximately 392.9 g/mol. The presence of an azepane carbonyl group and a thiazole ring contributes to its unique pharmacological properties.

Structural Features

FeatureDescription
Thiazole Ring Provides potential for electrophilic substitutions
Urea Linkage Susceptible to hydrolysis, enhancing reactivity
Azepane Carbonyl Group May enhance lipophilicity and pharmacokinetic properties

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines using the MTT assay. The results indicated that the compound showed promising IC50 values comparable to established anticancer agents like sorafenib.

Key Findings from Research

  • IC50 Values :
    • A549: IC50=2.39±0.10μM\text{IC}_{50}=2.39\pm 0.10\,\mu M
    • HCT-116: IC50=3.90±0.33μM\text{IC}_{50}=3.90\pm 0.33\,\mu M
    • Sorafenib (control):
      • A549: IC50=2.12±0.18μM\text{IC}_{50}=2.12\pm 0.18\,\mu M
      • HCT-116: IC50=2.25±0.71μM\text{IC}_{50}=2.25\pm 0.71\,\mu M

These results suggest that the compound not only inhibits tumor cell growth but may also act through mechanisms involving the Raf/MEK/ERK signaling pathway.

The mechanism of action for this compound appears to involve:

  • Binding Affinity : Studies utilizing molecular docking simulations have indicated that the compound interacts with key amino acid residues in target proteins such as BRAF.
  • Hydrogen Bonding : The urea nitrogen and oxygen atoms form hydrogen bonds with specific residues, stabilizing the interaction and enhancing inhibitory effects on cancer cell proliferation.

Study Overview

A significant study focused on a series of urea derivatives, including our target compound, evaluated their biological activities and SARs. The findings were summarized as follows:

Compound NameActivity TypeIC50 (μM)
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)ureaAntiproliferative2.39 ± 0.10 (A549)
SorafenibAntiproliferative2.12 ± 0.18 (A549)
Other Urea DerivativesVariableVaries

Implications for Future Research

The unique structural attributes of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea position it as a promising candidate for further development as an anticancer agent. Future research should focus on optimizing its pharmacological properties and exploring its potential against other malignancies.

Scientific Research Applications

Structural Features

The compound features:

  • A thiazole ring , contributing to its biological activity.
  • An azepane moiety , which may enhance interaction with biological targets.
  • A chlorophenyl group , known for its role in modulating pharmacological properties.

Medicinal Chemistry

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea has been investigated for its potential therapeutic effects against various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The mechanisms underlying these effects include the induction of apoptosis and disruption of critical signaling pathways related to cell survival and proliferation.

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects, particularly in addiction therapy. Animal model studies have demonstrated its potential to modulate drug-seeking behavior.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its potential application in addiction treatment by modulating the endocannabinoid system.

Materials Science

Beyond medicinal applications, this compound's unique structural features make it a candidate for materials science research, particularly in the development of novel polymers or coatings with specific functional properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Target Activity Data
Target Compound Thiazole-urea 4-Methylthiazol-2-yl, Azepane-1-carbonyl Hypothesized: CB1/CB2 N/A (Theoretical)
PSNCBAM-1 Urea 4-Chlorophenyl, 6-Pyrrolidin-1-ylpyridin-2-yl Cannabinoid CB1 Allosteric IC₅₀: ~200 nM (CB1)
Rimonabant Pyrazole-carboxamide 4-Chlorophenyl, 2,4-Dichlorophenyl CB1 Inverse Agonist IC₅₀: ~12 nM (CB1)
4h (Azetidinone-urea) Azetidinone-urea 4-Chlorophenyl, Phenothiazinyl Antifungal MIC: 62.5 µg/mL (C. albicans)
NS-1738 Urea 5-Chloro-2-hydroxyphenyl, 3-Trifluoromethylphenyl α7 nAChR PAM EC₅₀: ~3 µM (α7 nAChR)
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea Urea Thiadiazole-sulfanyl, 4-Chlorophenyl Undisclosed (Structural analog) N/A

Target Selectivity and Mechanism

  • Cannabinoid Receptors: The urea backbone and chlorophenyl group align with CB1 modulators like PSNCBAM-1. However, the azepane-thiazole system may reduce off-target effects compared to Rimonabant’s dichlorophenyl group, which is linked to psychiatric side effects .
  • Antifungal Activity: Azetidinone-urea analogs (e.g., 4h) demonstrate that chloro-substitution enhances antifungal potency, but the target compound’s lack of azetidinone suggests divergent applications .
  • Ion Channel Modulation : NS-1738’s activity as an α7 nAChR PAM highlights the role of urea derivatives in ion channel regulation, though the target compound’s thiazole-azepane system may favor GPCRs over ion channels .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-(azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines under controlled conditions. For this compound, a plausible route involves reacting 4-chlorophenyl isocyanate with a pre-synthesized thiazole-amine intermediate (e.g., 5-(azepane-1-carbonyl)-4-methylthiazol-2-amine).

  • Key Steps :
    • Use inert solvents (e.g., dichloromethane or toluene) to minimize side reactions.
    • Employ a base (e.g., triethylamine) to neutralize HCl generated during urea bond formation .
    • Optimize temperature (reflux conditions) and stoichiometry to improve yield and purity.
  • Validation : Monitor reactions via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding patterns in the urea moiety .
  • NMR spectroscopy (¹H, ¹³C, DEPT) verifies proton environments, particularly for the azepane, thiazole, and chlorophenyl groups.
  • FTIR confirms carbonyl (C=O) and urea (N-H) functional groups.
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Design a tiered screening approach:

  • Cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines to assess antiproliferative potential.
  • Enzyme inhibition studies : Target kinases or proteases structurally related to the thiazole and urea motifs.
  • Solubility and stability tests : Use HPLC to evaluate compound integrity in physiological buffers (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases) with known urea-binding pockets.
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between urea NH and catalytic aspartate residues) .
  • Validate predictions with mutagenesis studies or competitive binding assays .

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

Methodological Answer:

  • Hypothesis-driven analysis : If in vitro activity diverges from computational predictions, consider:
    • Off-target effects: Use proteome-wide affinity profiling (e.g., thermal shift assays).
    • Metabolite interference: Perform LC-MS to identify degradation products .
    • Membrane permeability limitations: Measure logP and use Caco-2 cell models to assess absorption .
  • Statistical validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological effects .

Q. What experimental designs are appropriate for studying environmental fate and ecotoxicology?

Methodological Answer: Adopt a longitudinal framework inspired by environmental chemistry protocols:

  • Phase 1 (Lab-scale) :
    • Determine hydrolysis rates under varying pH/temperature.
    • Assess photodegradation using UV-Vis irradiation and HPLC quantification .
  • Phase 2 (Ecotoxicology) :
    • Use Daphnia magna or algal models in OECD-compliant toxicity assays.
    • Measure bioaccumulation factors in fish liver microsomes .
  • Data integration : Apply fugacity models to predict environmental partitioning .

Q. How can isotopic labeling aid in tracking metabolic pathways?

Methodological Answer:

  • Synthesis of ¹³C/¹⁵N-labeled analogs : Introduce isotopes at the urea carbonyl or thiazole methyl group.
  • In vivo tracing : Administer labeled compound to rodent models and analyze metabolites via LC-MS/MS.
  • Pathway mapping : Use software like MetaboAnalyst to correlate isotopic enrichment with metabolic networks .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

  • Scenario : X-ray data shows planar urea geometry, while NMR suggests rotational flexibility.
  • Resolution :
    • Confirm crystal packing effects (e.g., hydrogen-bonding networks) that restrict urea conformation .
    • Perform variable-temperature NMR to probe dynamic behavior in solution.
    • Compare with DFT-calculated energy barriers for urea rotation .

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